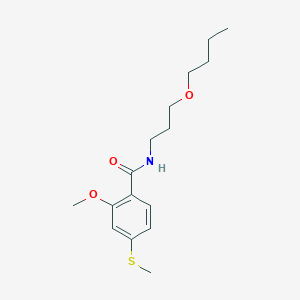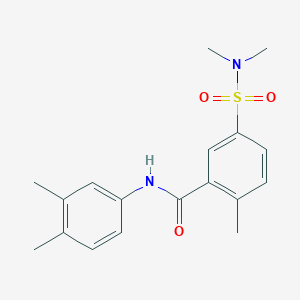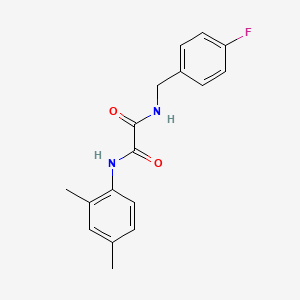![molecular formula C27H20Cl2N2O2 B4693843 N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B4693843.png)
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
Vue d'ensemble
Description
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with chloro and methoxy groups, enhancing its chemical reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Functionalization: The introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a strong acid.
Coupling Reactions: The final step involves coupling the quinoline core with the naphthalene derivative through a nucleophilic aromatic substitution reaction, using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a quinoline derivative with a carbonyl group, while substitution of the chloro groups could yield a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: As a probe for studying biological processes, given its potential interactions with various biomolecules.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism by which N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-chloro-4-[(4-chlorophenyl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine: Similar structure but with a phenyl group instead of a naphthalene group.
N-{3-chloro-4-[(4-bromonaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the naphthalene group in N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions. This makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c1-16-13-25(21-15-18(32-2)8-10-24(21)30-16)31-17-7-11-27(23(29)14-17)33-26-12-9-22(28)19-5-3-4-6-20(19)26/h3-15H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPVHTVXISJQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC=C(C5=CC=CC=C54)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)


![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)
![N~1~-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide](/img/structure/B4693817.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)
![ethyl 2-[butyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4693851.png)
![N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4693858.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4693867.png)
![2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE](/img/structure/B4693870.png)

![2-(2-chlorophenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693881.png)
